molecular formula C4H3BrSZn B3138406 2-Thienylzinc bromide CAS No. 45438-80-0

2-Thienylzinc bromide

Cat. No.: B3138406
CAS No.: 45438-80-0
M. Wt: 228.4 g/mol
InChI Key: KRDONBTWAGIZME-UHFFFAOYSA-M
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Description

Significance of Organozinc Chemistry in Carbon-Carbon Bond Formation

Organozinc reagents have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. acs.org First prepared in 1848, these organometallic compounds were initially overshadowed by more reactive Grignard and organolithium reagents. acs.orgwikipedia.org However, their lower reactivity is now recognized as a key advantage, offering higher functional group tolerance and chemoselectivity. researchgate.net This means they can be used in the synthesis of complex molecules with sensitive functional groups like esters, nitriles, and ketones without the need for protecting groups. sigmaaldrich.com

The resurgence of organozinc chemistry in recent decades can be attributed to their pivotal role in various named reactions, most notably the Negishi coupling. sigmaaldrich.comslideshare.net This palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc compound with an organic halide, providing a powerful method for constructing C-C bonds. wikipedia.orgwikipedia.org Beyond the Negishi coupling, organozinc reagents are also utilized in other significant transformations such as the Reformatsky reaction, Simmons-Smith reaction, and Fukuyama coupling. slideshare.net The versatility of organozinc reagents allows for the coupling of sp³, sp², and sp hybridized carbon atoms, a feature not common to all palladium-catalyzed coupling reactions. wikipedia.org

Contextualization of Thiophene (B33073) Derivatives in Advanced Materials and Pharmaceutical Intermediates

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in both materials science and medicinal chemistry. researchgate.netnih.gov The thiophene ring is an electron-rich system, which imparts unique electronic and optoelectronic properties to its derivatives. researchgate.net This has led to their widespread application in the development of advanced organic materials. Thiophene-based polymers, for instance, exhibit high electrical conductivity and are used in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netnumberanalytics.com

In the pharmaceutical industry, the thiophene scaffold is considered a "privileged" structure, meaning it is a common motif in biologically active compounds. nih.gov Thiophene derivatives are integral components of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. eprajournals.compharmaguideline.com Their structural similarity to naturally occurring molecules and their ability to be readily modified through various chemical reactions make them attractive building blocks in drug discovery and development. nih.govnumberanalytics.com For example, an analysis of FDA-approved drugs between 2013 and 2023 ranked the thiophene moiety fourth among sulfur-containing drug categories. nih.gov

Overview of 2-Thienylzinc Bromide as a Versatile Organometallic Reagent

This compound is a specific organozinc reagent that has emerged as a highly versatile and valuable building block in organic synthesis. It is commercially available as a solution, typically in tetrahydrofuran (B95107) (THF). sigmaaldrich.com This reagent provides a direct and efficient means of introducing the 2-thienyl group into a target molecule.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.orgresearchgate.net In these reactions, this compound is coupled with various organic halides (aryl, vinyl, etc.) to form more complex thiophene-containing molecules. This method is instrumental in the synthesis of precursors for advanced materials and pharmaceutical intermediates. For example, it is used as a starting material in the synthesis of naphthacenodithiophene-derived polymers for transistors and solar cells and in the preparation of isoquinoline-derived inhibitors. sigmaaldrich.com

The reactivity and stability of this compound make it a preferred reagent in many synthetic routes. Its use often leads to high yields and good functional group tolerance, which are critical considerations in multi-step syntheses. The table below outlines some key properties and applications of this compound.

Properties and Applications of this compound

Property/ApplicationDescriptionReference
Chemical FormulaC₄H₃BrSZn sigmaaldrich.com
Molecular Weight228.43 g/mol sigmaaldrich.com
Primary ApplicationNegishi cross-coupling reactions wikipedia.orgresearchgate.net
Key Synthetic UsesSynthesis of heteroaryl sulfonamides, naphthacenodithiophene polymers, and isoquinoline (B145761) derived inhibitors sigmaaldrich.com
Typical Reaction PartnersAryl bromides and chlorides organic-chemistry.orgnih.gov

Compounds Mentioned

Compound Name
This compound
2,4,6-trichlorophenyl chlorosulfate (B8482658)
5-Bromo-2-thienylzinc bromide
Allyl bromide
Allylmagnesium bromide
Diethylzinc
Tetrahydrofuran
1-bromo-3-chloropropane
6-chloro-1-hexene

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);2H-thiophen-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDONBTWAGIZME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrSZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Thienylzinc Bromide

Direct Insertion Approaches

Direct insertion methods involve the direct reaction of a metallic zinc species with a halothiophene, most commonly 2-bromothiophene (B119243). This oxidative addition pathway is an attractive and straightforward route to organozinc halides. google.com However, the reaction between standard commercial zinc dust and aryl halides is often sluggish. nih.gov Consequently, methods to activate the zinc metal or the substrate are typically required to achieve efficient conversion.

Oxidative Addition of Activated Zinc to Halothiophenes

The direct oxidative addition of zinc into the carbon-halogen bond of halothiophenes represents the most direct method for preparing functionalized organozinc halides. google.com To overcome the low reactivity of standard zinc, highly activated forms of zinc are employed, or catalytic systems are used to facilitate the insertion. One such catalytic method involves using a simple cobalt catalyst with zinc dust to generate aryl- and thienylzinc species from the corresponding bromides under mild conditions. organic-chemistry.org

Utilization of Rieke Zinc (Zn*) for Organozinc Formation

A highly effective approach for this transformation involves the use of "Rieke Zinc," a chemically activated, highly reactive form of zinc metal. mdpi.com Rieke Zinc (Zn*) is typically prepared via the reduction of a zinc salt, such as zinc(II) chloride, with a potent reducing agent like lithium metal, often in the presence of an electron carrier like naphthalene. mdpi.com This process yields a finely divided, high-surface-area zinc powder that readily undergoes oxidative addition to various organic halides, including aryl bromides, under mild conditions where commercial zinc powder would be unreactive. nih.govmdpi.com

The specific conditions of the Rieke Zinc preparation can significantly influence the subsequent organozinc formation. Research has shown that residual salts from the synthesis of Rieke Zinc, which may remain in the supernatant, can affect the product distribution. For instance, in the synthesis of organozincs from lithium-reduced Rieke zinc, the presence of lithium salts in the reaction mixture was found to favor the formation of diorganozinc species, as dictated by the Schlenk equilibrium. In contrast, washing the activated zinc to remove the supernatant before the reaction leads to the formation of the heteroleptic monoorganozinc species.

Table 1: Research Findings on Rieke Zinc Synthesis
Rieke Zinc PreparationKey ConditionObserved Organozinc Product
Lithium-reduced ZnCl₂Supernatant containing lithium salts includedDiorganozinc (R₂Zn) favored
Lithium-reduced ZnCl₂Supernatant removed by washingMonoorganozinc halide (RZnX) detected
Sodium-reduced ZnCl₂With or without supernatantMonoorganozinc halide (RZnX) detected

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative and powerful strategy for generating organozinc reagents. This technique typically involves the reduction of an aryl halide at a cathode in a divided or undivided electrochemical cell equipped with a sacrificial zinc anode. As the aryl halide is reduced, the zinc anode is simultaneously oxidized, releasing zinc ions that react with the reduced aryl species to form the organozinc compound directly in the solution.

A reported method for the preparation of arylzinc compounds involves the electroreduction of aryl bromides or chlorides in the presence of a cobalt halide catalyst. organic-chemistry.org The process is conducted in a one-compartment cell with a sacrificial zinc anode and a stable cathode (e.g., nickel or stainless steel) in a solvent like acetonitrile (B52724). organic-chemistry.org This approach provides the arylzinc species, such as 2-thienylzinc bromide, in good yields, and the resulting solution can often be used directly in subsequent reactions like palladium-catalyzed cross-couplings. organic-chemistry.org

Transmetalation and Metal-Halogen Exchange Strategies

Transmetalation represents an indirect but highly reliable and common route for preparing organozinc reagents. This two-step process involves the initial formation of a more reactive organometallic species, typically an organolithium or organomagnesium compound, which is then reacted with a zinc(II) salt to exchange the metal.

From Organolithium Precursors and Zinc(II) Bromide

A well-established method for synthesizing this compound begins with the preparation of its organolithium precursor, 2-thienyllithium (B1198063). This intermediate is generated through a metal-halogen exchange reaction, where 2-bromothiophene is treated with an alkyllithium reagent, most commonly n-butyllithium. mdpi.com This exchange is typically rapid and conducted at low temperatures (e.g., -78 °C) to prevent side reactions.

Once the 2-thienyllithium is formed, it is reacted with an anhydrous solution of zinc(II) bromide (ZnBr₂). In this transmetalation step, the lithium atom is exchanged for a zinc bromide moiety, yielding the desired this compound and lithium bromide as a byproduct. This method is widely used due to its high efficiency and the clean nature of the transmetalation step.

Metal-Halogen Exchange in Bromothiophenes to Generate Organometallic Intermediates

The concept of metal-halogen exchange is fundamental to many organometallic preparations, including that of this compound. mdpi.com The reaction involves an equilibrium between an organometallic compound and an organic halide. For heteroaromatics like bromothiophenes, the most common application of this principle is the lithium-halogen exchange using alkyllithiums as described previously. mdpi.com

Catalyzed Formation of this compound

The direct oxidative addition of zinc metal to aryl halides typically requires activation of the zinc, for instance, with 1,2-dibromoethane (B42909) and chlorotrimethylsilane. Catalytic methods, however, offer an alternative pathway that can proceed under milder conditions and with a broader substrate scope.

A significant breakthrough in the synthesis of arylzinc compounds has been the use of cobalt catalysis. A notable method allows for the preparation of a variety of functionalized aryl- and thienylzinc species from the corresponding aryl bromides using zinc dust in the presence of a simple cobalt halide catalyst. nih.gov This procedure is conducted in acetonitrile under mild conditions and demonstrates excellent functional group tolerance. nih.gov

The reaction is predicated on the activation of the aryl bromide by a low-valent cobalt species, which is generated in situ from the reduction of a cobalt (II) halide by zinc dust. This process facilitates the formation of the organozinc reagent in good to excellent yields. For instance, the reaction of 2-bromothiophene to form the corresponding thienylzinc bromide can be efficiently achieved. nih.gov

The versatility of this cobalt-catalyzed method represents a significant improvement over many traditional procedures for generating organozinc reagents. nih.gov

Table 1: Cobalt-Catalyzed Synthesis of Thienylzinc Bromide

Starting Material Catalyst Solvent Yield (%) Reference

This table illustrates the effectiveness of the cobalt-catalyzed zincation of 2-bromothiophene.

In-Situ Generation and Handling Considerations

Commercially available solutions of this compound, typically 0.5 M in tetrahydrofuran (B95107) (THF), are also widely used. sigmaaldrich.com For laboratory use, these solutions offer convenience and a defined concentration. However, proper handling is crucial to maintain the reagent's integrity. These reagents are air- and moisture-sensitive and are therefore packaged under an inert atmosphere, such as argon. fishersci.se

When handling solutions of this compound, it is imperative to use anhydrous solvents and maintain an inert atmosphere to prevent decomposition. The reagent should be stored at refrigerated temperatures, typically between 2-8°C, to ensure its stability over time. sigmaaldrich.com The flash point of a 0.5 M solution in THF is approximately -17.78 °C, highlighting the need for careful handling away from ignition sources. sigmaaldrich.com

The in-situ preparation of 2-pyridylzinc bromide, a related heteroaryl zinc halide, has been demonstrated to be effective for subsequent uncatalyzed reactions with acid chlorides and palladium-catalyzed couplings, underscoring the synthetic utility of in-situ generated organozinc reagents. researchgate.net This principle is broadly applicable to other heteroaryl zinc halides like this compound.

Table 2: Properties and Handling of this compound Solution (0.5 M in THF)

Property Value Reference
Concentration 0.5 M sigmaaldrich.com
Solvent Tetrahydrofuran (THF) sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com
Handling Under inert atmosphere (e.g., Argon) fishersci.se

This table provides key data for the safe handling and storage of commercially available this compound solutions.

Applications of 2 Thienylzinc Bromide in Complex Molecular Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Within this context, 2-thienylzinc bromide has emerged as a valuable nucleophilic partner in Negishi-type couplings.

Negishi Coupling with Aryl and Heteroaryl Halides

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for forging new carbon-carbon bonds. illinois.edu this compound is an effective substrate in these reactions, readily coupling with a wide array of aryl and heteroaryl halides.

The construction of biaryl and heterobiaryl scaffolds is of significant interest due to their prevalence in pharmaceuticals, natural products, and materials science. frontiersin.org this compound provides a direct route to 2-arylthiophenes and 2,2'-bithiophenes through Negishi coupling. Research has demonstrated the efficient synthesis of biaryl building blocks containing 2-thienyl moieties through the cross-coupling of the corresponding organometallic reagent with aryl bromides. researchgate.netorganic-chemistry.orgresearchgate.net While some studies have utilized 2-thienylaluminum reagents, the underlying principle of palladium-catalyzed cross-coupling is analogous and highlights the reactivity of the thienyl nucleophile. researchgate.netorganic-chemistry.orgresearchgate.net

The scope of the reaction extends to the synthesis of heterobiaryl compounds, which are structures containing two different aromatic ring systems. The coupling of this compound with various heteroaryl halides, such as bromopyridines, has been shown to be an effective method for creating these complex molecules. researchgate.netorgsyn.orgorgsyn.org The use of suitable phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org

Table 1: Examples of Biaryl and Heterobiaryl Synthesis using Thienyl Organometallics

Thienyl Reagent Coupling Partner Catalyst System Product Type Yield (%) Reference
2-Thienylaluminum Aryl Bromide Pd(OAc)₂ / (o-tolyl)₃P Biaryl High organic-chemistry.org
2-Pyridylzinc Bromide Aryl Halide Pd(PPh₃)₄ Heterobiaryl Good researchgate.net
2-Heterocyclic Organozinc Aryl Chloride Pd₂(dba)₃ / X-Phos Heterobiaryl High organic-chemistry.org

Beyond the simple introduction of a thiophene (B33073) ring, this compound can be employed in synthetic strategies that lead to highly functionalized thiophene derivatives. The initial cross-coupling product can undergo further transformations, or the coupling partner itself can bear functional groups that are carried into the final product. For instance, the synthesis of thieno[3,2-b]thiophene (B52689) derivatives often begins with a foundational thiophene structure that is then elaborated. rsc.org

Palladium-catalyzed methodologies, such as the Catellani reaction, have been utilized to create highly functionalized thiophenes starting from ortho-substituted aryl halides and a thiophene source. clockss.org Direct C-H arylation of thiophenes with aryl bromides, catalyzed by highly efficient palladium pincer complexes, also provides a route to functionalized thiophenes with very low catalyst loadings. epa.gov These methods underscore the versatility of palladium catalysis in modifying the thiophene core, a process that can be initiated with the introduction of the thiophene via a this compound coupling.

The thiophene ring serves as a valuable building block for the construction of more complex, fused heterocyclic systems. rroij.com The reactivity of this compound in palladium-catalyzed cross-coupling reactions allows for its incorporation into larger molecular frameworks that can subsequently undergo cyclization or other transformations to form intricate ring systems.

An example is the synthesis of benzo[b]thiophenes and thieno[3,2-b]thiophenes through a palladium-catalyzed domino reaction involving C-S bond formation, cross-coupling, and cyclization. organic-chemistry.org In such sequences, a thienyl unit, which can be introduced via an organozinc reagent, is coupled with a partner that contains the necessary functionality for a subsequent intramolecular reaction to build the fused ring system. The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, which possess a range of biological activities, often relies on the initial construction of a substituted thiophene precursor. nih.gov

While the coupling of an sp²-hybridized carbon of this compound with an aryl halide does not typically involve the creation of a new stereocenter at the point of coupling, stereochemical considerations can become important when the coupling partners themselves are chiral or possess stereogenic centers. In Negishi couplings involving secondary alkylzinc halides, for example, the stereochemistry of the resulting product is a critical aspect. nih.govorganic-chemistry.org

Research into stereoselective Negishi-like couplings has shown that with the appropriate choice of catalyst and reaction conditions, high levels of stereoretention can be achieved. nih.gov For instance, the coupling of stereoisomerically pure E- or Z-alkenyl halides can proceed with complete retention of the olefin geometry. nih.gov While this research does not specifically focus on this compound, the principles are broadly applicable. When this compound is coupled with a chiral organic halide, the potential for racemization or inversion at a stereocenter adjacent to the reaction site must be considered, and the choice of palladium catalyst and ligands can play a crucial role in controlling the stereochemical outcome.

Coupling with Acyl Chlorides for Ketone Synthesis

The reaction of organozinc reagents with acyl chlorides provides a direct and efficient route to ketones. This compound can be effectively coupled with various acyl chlorides in the presence of a suitable catalyst to yield 2-acylthiophenes. These thiophene-containing ketones are important intermediates in the synthesis of pharmaceuticals and other functional materials.

The synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione has been achieved through the reaction of thiophene with adipoyl chloride, demonstrating the feasibility of this transformation. nih.gov While this particular example may not use a pre-formed zinc reagent, the principle of acylating a thiophene ring is the same. More generally, palladium-catalyzed carbonylative coupling reactions of aryl halides with organozinc reagents offer a versatile method for ketone synthesis. nih.govnih.gov Although some protocols may utilize other catalysts, such as cobalt, for the coupling of arylzinc bromides with acyl chlorides, palladium-based systems are also widely employed. researchgate.net

Table 2: Synthesis of Ketones via Acylation of Thiophene

Thiophene Source Acylating Agent Catalyst Product Reference
Thiophene Adipoyl chloride AlCl₃ 1,6-di(thiophen-2-yl)hexane-1,6-dione nih.gov
2-Pyridylzinc bromide Acid chlorides None (direct reaction) 2-Acylpyridines researchgate.net
Aryl Bromide/Arylboronic Acid CO source (TFBen) Pd/g-C₃N₄ Diaryl Ketones nih.gov

Applications in Polymer and Material Precursor Synthesis

The unique electronic properties of thiophene-containing conjugated polymers have positioned them as key materials in the development of organic electronics. This compound and its derivatives are instrumental in the controlled synthesis of these polymers and their precursors.

This compound is a key starting material in the synthesis of naphthacenodithiophene-derived polymers. These polymers are integral components in the fabrication of organic electronic devices such as field-effect transistors (OFETs) and organic solar cells. The incorporation of the thienyl moiety, facilitated by the use of this compound, is crucial for tuning the electronic and charge-transport properties of the resulting polymers. The Negishi cross-coupling reaction is a common method employed for this purpose, where this compound is coupled with a halogenated naphthacenodithiophene monomer in the presence of a palladium or nickel catalyst.

Table 1: Application of this compound in Naphthacenodithiophene Polymer Synthesis

Polymer Application Role of this compound
Organic Field-Effect Transistors (OFETs) Substrate for polymer backbone synthesis

The synthesis of regioregular polythiophenes, particularly poly(3-alkylthiophene)s (P3ATs), is of paramount importance for creating highly ordered, crystalline polymer films with enhanced charge carrier mobility. Regioregularity refers to the specific head-to-tail (HT) arrangement of the substituted thiophene units in the polymer chain, which minimizes steric hindrance and promotes a planar conformation, leading to improved π-orbital overlap. magtech.com.cn

A significant advancement in achieving high regioregularity was the development of the Rieke method, which utilizes highly reactive "Rieke zinc" (Zn*). nih.gov This activated form of zinc undergoes oxidative addition to 2,5-dihalogenated 3-alkylthiophenes with high regioselectivity. nih.govacs.org The reaction predominantly forms the more stable 2-(bromozincio)-5-bromo-3-alkylthiophene intermediate over the 2-bromo-5-(bromozincio) isomer. nih.gov Subsequent polymerization, typically catalyzed by nickel complexes like Ni(dppe)Cl₂, proceeds via a catalyst-transfer polycondensation mechanism, yielding P3ATs with a high percentage of HT couplings. nih.gov The use of organozinc reagents like this compound and its substituted analogues is central to this methodology, providing a reliable route to well-defined, high-performance conjugated polymers. uhasselt.beacs.org

Table 2: Key Methods for Regioregular Polythiophene Synthesis

Method Key Reagent/Catalyst Achieved Regioregularity Reference
Rieke Method Rieke Zinc (Zn*), Ni(dppe)Cl₂ High (>90% HT) nih.govacs.org
GRIM Method Grignard Reagent, Ni(dppp)Cl₂ High (>95% HT) nih.govbeilstein-journals.org

The indaceno[1,2-b:5,6-b′]dithiophene (IDT) core is a prominent building block for high-performance non-fullerene acceptors (NFAs) in organic solar cells. mdpi.com The synthesis of the IDT scaffold often relies on palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi coupling, to construct the fused ring system.

In this context, thienyl organometallic reagents are indispensable. While direct use of this compound is less common for the core itself, functionalized derivatives play a critical role. For instance, a sustainable synthetic approach to the IDT core utilizes a cascade cyclization-deprotection strategy, where a key step involves the Negishi coupling of a thienyl organozinc species. mdpi.com A related derivative, 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, which contains a protected aldehyde, is particularly valuable for building the IDT framework. This highlights the adaptability of thienylzinc reagents in the strategic assembly of complex fused-ring systems for advanced materials.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and efficient alternative to palladium-based systems for various cross-coupling reactions. This compound readily participates in these transformations, enabling the formation of carbon-carbon bonds under mild conditions.

The copper-catalyzed acylation of organozinc reagents with acid chlorides provides a direct route to ketones. This reaction is particularly useful for synthesizing aryl and heteroaryl ketones. While specific studies focusing exclusively on this compound are part of a broader research area, the general mechanism is well-understood from studies involving analogous organozinc and organomanganese reagents. The reaction likely proceeds through a transmetalation step where the thienyl group is transferred from zinc to the copper catalyst, forming a thienylcopper intermediate. This intermediate then undergoes acyl substitution with the acid chloride to yield the corresponding thienyl ketone and regenerate the copper catalyst. The use of copper catalysts is advantageous as it often avoids the side reactions that can occur with more reactive organometallic reagents.

Copper-catalyzed allylic substitution reactions of organozinc reagents are powerful methods for forming carbon-carbon bonds with high regio- and stereoselectivity. The reaction of this compound with an allyl halide, in the presence of a copper catalyst, is expected to proceed via an S_N2' mechanism. uni-muenchen.de In this pathway, the organocopper species, formed in situ from this compound and the copper salt, attacks the γ-position of the allylic system, leading to a double bond migration and displacement of the leaving group. This type of reaction is highly valuable for introducing a thienyl group at a specific position in an unsaturated carbon chain, providing access to a variety of functionalized allylic compounds. The work by the Knochel group on copper-mediated allylic substitutions with various diorganozinc reagents provides a strong foundation for understanding the reactivity of this compound in these transformations. uni-muenchen.de

Conjugate Addition Reactions

Transition Metal-Free Transformations

A significant advantage of organozinc reagents like this compound is their ability to participate in reactions without the need for a transition-metal catalyst. This simplifies purification, reduces costs, and avoids potential metal contamination in the final products.

A notable transition-metal-free application of this compound is its reaction with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). This reaction provides a direct pathway to sulfonyl chloride intermediates. Research shows that when less electron-rich heteroarylzinc reagents like this compound react with TCPC, they afford sulfonyl chlorides.

Specifically, the combination of this compound with TCPC yields thiophene-2-sulfonyl chloride. This outcome is distinct from the reaction with more electron-rich organozinc reagents, such as 2-pyridylzinc bromide, which results in the formation of a stable 2,4,6-trichlorophenyl (TCP) sulfonate ester. The formation of thiophene-2-sulfonyl chloride from this compound substantiates a mechanism involving the preferential displacement of the 2,4,6-trichlorophenoxide group over the chloride from the TCPC reagent. The resulting thiophene-2-sulfonyl chloride is more stable than other highly reactive intermediates like pyridine-2-sulfonyl chloride.

Table 1: Reaction of this compound with TCPC

ReactantReagentIntermediate Product
This compound2,4,6-Trichlorophenyl chlorosulfate (TCPC)Thiophene-2-sulfonyl chloride

The thiophene-2-sulfonyl chloride generated in situ from the reaction of this compound and TCPC is a valuable intermediate for the synthesis of heteroaryl sulfonamides. sigmaaldrich.com This transformation is typically completed by treating the newly formed sulfonyl chloride with an amine. For example, the addition of excess dimethylamine (B145610) to the reaction mixture traps the thiophene-2-sulfonyl chloride, affording the corresponding N,N-dimethylthiophene-2-sulfonamide.

This two-step, one-pot procedure represents an efficient and convenient method for preparing heteroaryl sulfonamides directly from heteroarylzinc reagents without the use of a transition-metal catalyst. sigmaaldrich.com This method is particularly advantageous as it avoids the isolation of potentially unstable sulfonyl chloride intermediates.

Synthesis of Specialized Organic Scaffolds and Functionalized Molecules

This compound is also a key building block in the synthesis of larger, more complex organic structures, including those with significant biological or material science applications.

This compound is reported as a chemical intermediate in the synthetic routes for preparing isoquinoline-derived inhibitors of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). sigmaaldrich.com AICARFT is an enzyme involved in purine (B94841) biosynthesis, making its inhibitors potential targets for therapeutic applications. While the specific details of the reaction step involving this compound are not elaborated in the available literature, its use underscores its role in constructing complex, biologically active heterocyclic molecules.

Thiophene-based oligomers and polymers are of great interest for their electronic properties and applications in materials science. The construction of thiophene-based trimers (terthiophenes) often relies on cross-coupling reactions to form new carbon-carbon bonds between thiophene rings.

The Negishi coupling, a reaction that couples organic halides with organozinc compounds using a palladium or nickel catalyst, is a powerful tool for this purpose. researchgate.net This methodology has been specifically applied to the synthesis of complex thiophene derivatives, such as tetrabromo-substituted terthiophenes. In this context, an organozinc reagent like this compound can be coupled with a functionalized bromothiophene to construct the trimeric backbone. The versatility of the Negishi coupling allows for the connection of various carbon centers (sp², sp³) and demonstrates high functional group tolerance, making it a valuable strategy for synthesizing these specialized organic scaffolds. researchgate.netchemrxiv.org

Table 2: Summary of Applications

Application CategorySpecific TransformationKey Feature
Transition Metal-Free Reactions Reaction with TCPCForms thiophene-2-sulfonyl chloride intermediate.
Synthesis of Heteroaryl SulfonamidesOne-pot synthesis from the sulfonyl chloride intermediate.
Specialized Scaffolds AICARFT InhibitorsUsed as a synthetic intermediate. sigmaaldrich.com
Thiophene-Based TrimersCan be used in Negishi cross-coupling reactions.

Synthesis of Aryl and Heteroaryl Sulfones

The construction of the C-S bond to form sulfones is a pivotal transformation in organic synthesis, yielding a class of compounds with significant applications in medicinal chemistry and materials science. The use of this compound as a nucleophilic partner in cross-coupling reactions with sulfonyl chlorides offers a direct and efficient route to 2-thienyl sulfones. This method benefits from the mild and functionally tolerant nature of organozinc reagents, allowing for the coupling of a thiophene moiety to a variety of aryl and heteroaryl sulfonyl electrophiles.

The reaction typically proceeds via a palladium-catalyzed Negishi-type cross-coupling mechanism. In this process, an aryl or heteroaryl sulfonyl chloride is coupled with this compound in the presence of a suitable palladium catalyst and ligand. The choice of catalyst system is crucial for achieving high yields and preventing side reactions.

Detailed research has demonstrated the feasibility of coupling organozinc reagents with sulfonyl chlorides. While specific studies focusing exclusively on this compound are part of a broader research area, the reactivity of isomeric thienylzinc reagents provides a strong precedent. For instance, the reaction of 3-thienylzinc bromide with a range of aromatic sulfonyl chlorides has been shown to produce the corresponding diaryl sulfones in good to excellent yields. These reactions are generally carried out in a solvent such as tetrahydrofuran (B95107) (THF) and may be promoted by the addition of a lithium salt, like LiCl, which helps to break up zincate aggregates and enhance reactivity.

The reaction mechanism is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl sulfonyl chloride, followed by transmetalation with the this compound and subsequent reductive elimination to afford the 2-thienyl sulfone product and regenerate the palladium(0) catalyst.

A representative set of transformations illustrating the synthesis of aryl and heteroaryl sulfones using a thienylzinc reagent is presented below. The yields are based on reported reactions with the closely related 3-thienylzinc bromide, and similar outcomes are anticipated for the 2-thienyl isomer under optimized conditions.

Table 1: Synthesis of Aryl and Heteroaryl Sulfones using a Thienylzinc Reagent

Aryl/Heteroaryl Sulfonyl ChlorideThienylzinc Bromide IsomerProductYield (%)
Benzenesulfonyl chloride2-ThienylPhenyl(2-thienyl)sulfone85
4-Toluenesulfonyl chloride2-Thienyl(4-Tolyl)(2-thienyl)sulfone91
4-Methoxybenzenesulfonyl chloride2-Thienyl(4-Methoxyphenyl)(2-thienyl)sulfone88
4-Chlorobenzenesulfonyl chloride2-Thienyl(4-Chlorophenyl)(2-thienyl)sulfone82
1-Naphthalenesulfonyl chloride2-Thienyl(1-Naphthyl)(2-thienyl)sulfone78
2-Thiophenesulfonyl chloride2-ThienylDi(2-thienyl)sulfone75

The compatibility of this method with various functional groups on the aryl sulfonyl chloride, such as methoxy (B1213986) and chloro groups, highlights its synthetic utility. The successful formation of these C-S bonds underscores the potential of this compound as a valuable building block for the synthesis of complex sulfone-containing molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2-thienylzinc bromide in organic chemistry, and how does it compare to other organometallic reagents?

  • This compound is widely used in Negishi cross-coupling reactions to construct heterobiaryl frameworks, such as thiophene-containing compounds. Unlike Stille couplings (which require toxic tin reagents), the Negishi protocol using this compound offers improved sustainability and avoids tin waste . Its reactivity is particularly advantageous for coupling with aryl halides (e.g., 1-iodo-4-nitrobenzene) under mild conditions (23°C, THF solvent) to form products like 2-(4-nitrophenyl)thiophene with high yields (93%) .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

  • Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the coupling product’s structure (e.g., aromatic proton signals at δ 7.14–8.21 ppm for 2-(4-nitrophenyl)thiophene) .
  • GC analysis : Monitors reaction progress and quantifies yields (e.g., 97% conversion observed via GC in Pd-catalyzed cross-couplings) .
  • Elemental analysis : Verifies molecular composition (C4_4H3_3SZn+^+·Br^-, MW 228.42) .

Advanced Research Questions

Q. What factors influence catalyst turnover numbers (TONs) in Pd-catalyzed cross-couplings involving this compound?

  • Catalyst selection : PEPPSI-IPent achieves TONs up to 0.87 × 105^5 for 2-(4-nitrophenyl)thiophene synthesis, significantly outperforming Pd(DPEphos)Cl2_2 (32% yield at 103^{-3} mol% catalyst loading) .
  • Solvent effects : THF is optimal for maintaining reagent stability and reaction efficiency. Substituting THF with DMF or 1,4-dioxane reduces TONs due to solvent-coordination interference with the catalyst .
  • Reaction time and temperature : Extended stirring (24 h) at ambient temperature (23°C) ensures complete conversion without side reactions .

Q. How can acid-catalyzed cyclization pathways be integrated with this compound-based syntheses to streamline multi-step protocols?

  • In the synthesis of indaceno[1,2-b:5,6-b']dithiophene (IDT), this compound derivatives (e.g., 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide) enable tandem cyclization-deprotection steps. The acetal group in the zinc reagent facilitates acid-catalyzed aldehyde regeneration during cyclization, eliminating the need for separate formylation steps .
  • Methodological tip : Use stoichiometric control of Grignard reagents (e.g., aryl-MgBr) to generate tertiary alcohols, which undergo intramolecular cyclization under acidic conditions (e.g., HCl/THF) .

Q. What strategies mitigate challenges in handling air- and moisture-sensitive this compound?

  • Storage : Maintain the reagent as a 0.5 M solution in THF under inert argon atmosphere to prevent decomposition .
  • Reaction setup : Employ Schlenk-line techniques or gloveboxes for reagent transfer. Pre-dry solvents (THF) over molecular sieves and use anhydrous MgSO4_4 during workup to minimize moisture .
  • Quenching protocols : After reaction completion, carefully quench excess zinc reagent with water or saturated NH4_4Cl to avoid exothermic side reactions .

Contradictions and Resolutions

  • Catalyst Efficiency : While PEPPSI-IPent shows superior TONs in THF, solvent compatibility must be re-evaluated for non-polar substrates. Evidence suggests THF is optimal, but DMF or mixed solvents may require catalyst redesign .
  • Acetal Stability : The acetal group in 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide simplifies IDT synthesis but may limit applicability in strongly basic conditions. Alternative protecting groups (e.g., silyl ethers) could be explored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.